
1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate (BTTP) is a synthetic organic compound that has gained significant attention in scientific research due to its unique properties. BTTP is a cationic dye that is widely used as a fluorescent probe for various biological applications. It has been found to have potential applications in the field of biomedical research, including cancer diagnosis and treatment.
作用机制
1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate works by binding to specific targets in cells and tissues, resulting in a change in its fluorescence properties. The binding of 1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate to calcium ions in cells results in a change in its fluorescence intensity, which can be detected using fluorescence microscopy. Similarly, 1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate can be used to detect changes in pH and ROS levels in cells.
Biochemical and Physiological Effects
1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate has been found to have minimal toxicity and does not interfere with cellular processes. It has been used in various in vitro and in vivo studies to investigate cellular processes such as apoptosis, cell proliferation, and differentiation. 1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate has also been found to have potential applications in cancer diagnosis and treatment.
实验室实验的优点和局限性
One of the main advantages of using 1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate in scientific research is its high sensitivity and specificity. It can detect changes in cellular processes at a low concentration, making it an ideal tool for studying cellular processes. Another advantage of using 1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate is its ease of use and compatibility with various imaging techniques. However, one of the limitations of using 1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate is its limited photostability, which can affect the accuracy of the results obtained.
未来方向
There are several future directions for the use of 1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate in scientific research. One area of interest is the development of new 1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate derivatives that have improved photostability and sensitivity. Another area of interest is the use of 1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate in the development of new diagnostic and therapeutic agents for cancer. 1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate has also been found to have potential applications in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion
In conclusion, 1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate is a cationic dye that has gained significant attention in scientific research due to its unique properties. It has been extensively used as a fluorescent probe for various biological applications and has potential applications in cancer diagnosis and treatment. 1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
合成方法
The synthesis of 1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate involves the reaction of 1-butyl-2,4,6-triphenylpyridine with perchloric acid. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting compound is a highly crystalline solid that is soluble in organic solvents.
科学研究应用
1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate has been extensively used in scientific research as a fluorescent probe for various biological applications. It has been found to be highly sensitive to changes in the microenvironment of cells and tissues, making it an ideal tool for studying cellular processes. 1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate has been used for imaging intracellular calcium ions, monitoring pH changes, and detecting reactive oxygen species (ROS) in living cells.
属性
IUPAC Name |
1-butyl-2,4,6-triphenylpyridin-1-ium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N.ClHO4/c1-2-3-19-28-26(23-15-9-5-10-16-23)20-25(22-13-7-4-8-14-22)21-27(28)24-17-11-6-12-18-24;2-1(3,4)5/h4-18,20-21H,2-3,19H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGIKTCSKNWHTF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[9-(furan-2-ylmethyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2575803.png)

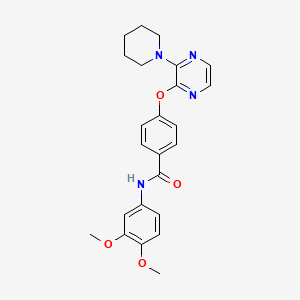

![5-(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2575811.png)
![(3S,9As)-1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine-3-carboxylic acid;hydrochloride](/img/structure/B2575812.png)
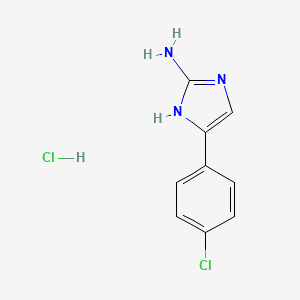
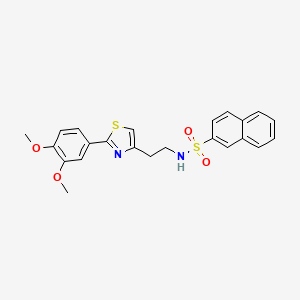
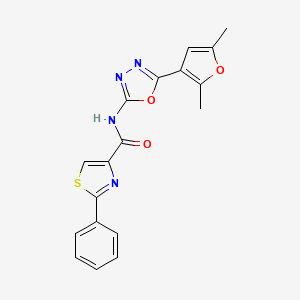
![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2575819.png)
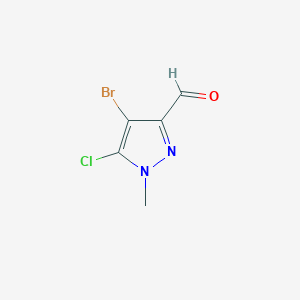
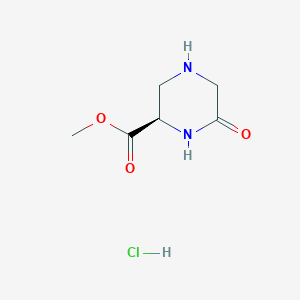
![6-(2,4-Dimethylphenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2575824.png)
![methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine](/img/structure/B2575826.png)